molecular formula C18H22N2S B4859712 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea

Cat. No.: B4859712
M. Wt: 298.4 g/mol
InChI Key: BCWLIAKIFXALKQ-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea typically involves the reaction of 1-(3,4-dimethylphenyl)ethanone with 3-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3,4-Dimethylphenyl)ethyl]-piperazine
  • 1-(3,4-Dimethylphenyl)ethanone
  • 1,1-Bis(3,4-dimethylphenyl)ethane

Uniqueness

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea is unique due to its specific structural features, such as the presence of both dimethylphenyl and methylphenyl groups attached to the thiourea moiety

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-12-6-5-7-17(10-12)20-18(21)19-15(4)16-9-8-13(2)14(3)11-16/h5-11,15H,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWLIAKIFXALKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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